molecular formula C17H20FNO4S B2522581 N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide CAS No. 1040644-40-3

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide

Cat. No.: B2522581
CAS No.: 1040644-40-3
M. Wt: 353.41
InChI Key: MXJCVMJDNUIDGY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a hydroxypropyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, o-cresol, and epichlorohydrin.

    Epoxide Formation: Epichlorohydrin reacts with o-cresol under basic conditions to form an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate undergoes nucleophilic attack by 4-fluoroaniline, leading to the formation of the desired hydroxypropyl derivative.

    Sulfonamide Formation: Finally, the hydroxypropyl derivative reacts with methanesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
  • N-(4-bromophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
  • N-(4-methylphenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide

Uniqueness

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-hydroxy-3-(2-methylphenoxy)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-13-5-3-4-6-17(13)23-12-16(20)11-19(24(2,21)22)15-9-7-14(18)8-10-15/h3-10,16,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJCVMJDNUIDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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